Cas no 2227767-76-0 ((3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid)

(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
- EN300-1978695
- 2227767-76-0
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- Inchi: 1S/C7H7ClO3S/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5,9H,3H2,(H,10,11)/t5-/m0/s1
- InChI Key: JSPDRDWNDMLTKU-YFKPBYRVSA-N
- SMILES: ClC1C=CSC=1[C@H](CC(=O)O)O
Computed Properties
- Exact Mass: 205.9804429g/mol
- Monoisotopic Mass: 205.9804429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 85.8Ų
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978695-0.05g |
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
2227767-76-0 | 0.05g |
$1632.0 | 2023-09-16 | ||
Enamine | EN300-1978695-0.1g |
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
2227767-76-0 | 0.1g |
$1711.0 | 2023-09-16 | ||
Enamine | EN300-1978695-10.0g |
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
2227767-76-0 | 10g |
$8357.0 | 2023-06-01 | ||
Enamine | EN300-1978695-5.0g |
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
2227767-76-0 | 5g |
$5635.0 | 2023-06-01 | ||
Enamine | EN300-1978695-10g |
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
2227767-76-0 | 10g |
$8357.0 | 2023-09-16 | ||
Enamine | EN300-1978695-1.0g |
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
2227767-76-0 | 1g |
$1944.0 | 2023-06-01 | ||
Enamine | EN300-1978695-0.25g |
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
2227767-76-0 | 0.25g |
$1789.0 | 2023-09-16 | ||
Enamine | EN300-1978695-5g |
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
2227767-76-0 | 5g |
$5635.0 | 2023-09-16 | ||
Enamine | EN300-1978695-1g |
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
2227767-76-0 | 1g |
$1944.0 | 2023-09-16 | ||
Enamine | EN300-1978695-0.5g |
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
2227767-76-0 | 0.5g |
$1866.0 | 2023-09-16 |
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid Related Literature
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
Additional information on (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
(3S)-3-(3-Chlorothiophen-2-yl)-3-hydroxypropanoic Acid: A Comprehensive Overview
(3S)-3-(3-Chlorothiophen-2-yl)-3-hydroxypropanoic acid, with the CAS number 2227767-76-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a chlorine atom and a hydroxyl group attached to a propanoic acid backbone. The stereochemistry at the chiral center (denoted by the (3S) configuration) plays a crucial role in determining its biological activity and chemical reactivity.
The molecular formula of this compound is C8H8ClO3S, and its molecular weight is approximately 219.64 g/mol. The presence of the thiophene ring introduces aromaticity and potential for conjugation, which can influence its electronic properties. The hydroxyl group and carboxylic acid functionalities make this compound amphiprotic, enabling it to participate in various chemical reactions, including esterification, amidation, and hydrogen bonding interactions.
Recent studies have highlighted the potential of (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid as a building block in medicinal chemistry. Its ability to form stable esters and amides has made it a valuable precursor in the synthesis of bioactive molecules. For instance, researchers have explored its use in developing inhibitors for enzymes involved in metabolic pathways, such as kinases and proteases.
The synthesis of this compound typically involves multi-step processes, often starting from readily available thiophene derivatives. One common approach is the alkylation of thiophene with an appropriate chloroalkane followed by hydrolysis to introduce the hydroxyl group. The stereochemistry at the chiral center is controlled during the synthesis to ensure the desired (3S) configuration. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the final product.
In terms of physical properties, (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid is a crystalline solid with a melting point around 150°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques and preparative methods in organic chemistry.
The biological activity of this compound has been extensively studied in recent years. In vitro assays have demonstrated its ability to modulate cellular signaling pathways, particularly those involving tyrosine kinases. This suggests potential applications in the treatment of diseases such as cancer, where dysregulated kinase activity plays a pivotal role. Additionally, preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
From an environmental perspective, understanding the degradation pathways of (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid is crucial for assessing its ecological impact. Research has shown that under aerobic conditions, this compound undergoes microbial degradation through oxidative mechanisms, ultimately yielding innocuous byproducts such as carbon dioxide and water.
In conclusion, (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid is a versatile compound with promising applications in drug discovery and organic synthesis. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for researchers across multiple disciplines.
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